丙二腈,(4-乙氧基-3-甲氧基亚苄基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Malononitrile and its derivatives are known for their wide applications in the synthesis of pharmaceuticals, pesticides, fungicides, solvato-chromic dyes, and organic semiconductors. The unique reactivity of malononitrile allows for its extensive use in organic chemistry, often surpassing other CH-acids like malonic and cyanoacetic esters in utility .

Synthesis Analysis

The synthesis of malononitrile derivatives can be performed under solvent and catalyst-free conditions, as demonstrated by the condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes. This process yields 2-amino-3-cyano-4H-chromene and quinoline derivatives, respectively. The reaction pathway can be monitored by IR spectral measurements, and the structure of the products confirmed by various spectroscopic methods . Additionally, (ethoxymethylene)malononitrile reacts with different hydroxy compounds to produce a variety of heterocyclic systems, such as pyranoquinolines and benzopyranopyridines, which can be further modified through hydrolysis, dealkylation, and decarboxylation reactions .

Molecular Structure Analysis

The molecular structure of the condensation products of malononitrile with salicylaldehydes has been confirmed to be (2-amino-3-cyano-4H-chromene-4-yl)malononitrile, rather than the previously reported benzofuran-2-carbonitrile. This was established using FT-IR, MS, 1H, 13C NMR, and single crystal and powder X-ray diffraction .

Chemical Reactions Analysis

Malononitrile derivatives participate in a variety of chemical reactions. For instance, (ethoxymethylene)malononitrile can react with hydroxy compounds to form fused heterocyclic systems. The versatility of these reactions is highlighted by the synthesis of different pyrano and pyridine fused rings, which can be further transformed into other structures through subsequent chemical reactions .

Physical and Chemical Properties Analysis

Substituted malononitriles exhibit diverse biological activities. For example, ethoxymethylene-malononitrile has been shown to retard the growth of carcinoma in mice, indicating that the structural properties of these compounds play a significant role in their biological action. This effect is distinct from the release of cyanide, as neither sodium cyanide nor malononitrile itself showed any growth retardation on the tumors tested . Furthermore, the synthesis of alkoxybenzylidene derivatives of malononitrile dimer has been achieved in water using a nonionic surfactant. These derivatives exhibit solid-state fluorescence, with emission maxima ranging from 491 to 560 nm, depending on the number and position of alkoxy groups .

科学研究应用

癌症研究

- 肿瘤生长抑制:取代的丙二腈,包括乙氧基亚甲基丙二腈,已显示出延缓小鼠移植瘤生长的作用。这表明对某些类型的癌症具有潜在的治疗应用 (Gal、Fung 和 Greenberg,1952)。

化学合成

- 氰化反应:丙二腈已被用作 Cu 介导的脱羧氰化反应中的氰化剂,展示了一种从简单原料合成芳基腈的经济方法 (Fu 等人,2020)。

- 缩聚:已经探索了丙二腈与各种化合物的缩聚,揭示了其在材料科学中具有潜在应用的聚合物的创造中的效用 (Kawabata、Matsubara 和 Yamashita,1973)。

传感器技术

- 氰化物检测:丙二腈衍生物已被开发为用于选择性检测水中的氰化物的显色化学传感器,展示了很高的灵敏度和环境监测的潜力 (Schramm、Menger 和 Machado,2016)。

荧光研究

- 光酸和 ICT 探针:2-(4-羟基亚苄基)丙二腈充当光酸和分子内电荷转移 (ICT) 探针,提供了对溶剂特异性基态质子转移过程的见解。这突出了其在研究溶剂化动力学方面的潜力 (Panja,2020)。

- 荧光转换:对 2-(4-(二苯胺)-2-甲氧基亚苄基)丙二腈的研究揭示了外部刺激介导的可逆相变和荧光转换,表明在开发光学材料和传感器中的应用 (Hariharan、Moon 和 Anthony,2015)。

属性

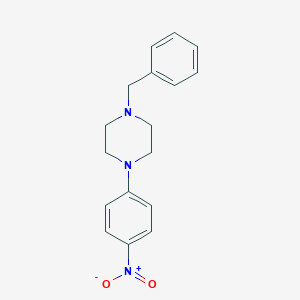

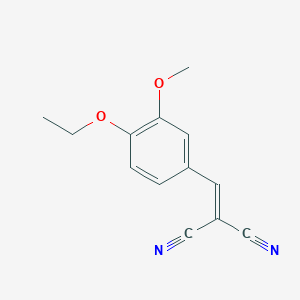

IUPAC Name |

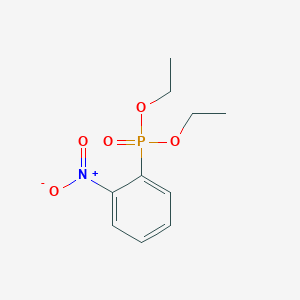

2-[(4-ethoxy-3-methoxyphenyl)methylidene]propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-3-17-12-5-4-10(7-13(12)16-2)6-11(8-14)9-15/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNNTPFLKFAPCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=C(C#N)C#N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169250 |

Source

|

| Record name | Malononitrile, (4-ethoxy-3-methoxybenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Malononitrile, (4-ethoxy-3-methoxybenzylidene)- | |

CAS RN |

17229-42-4 |

Source

|

| Record name | Malononitrile, (4-ethoxy-3-methoxybenzylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017229424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malononitrile, (4-ethoxy-3-methoxybenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate](/img/structure/B98696.png)